molecular formula C24H18 B371593 9-(2-Naphthyl)-9,10-dihydrophenanthrene

9-(2-Naphthyl)-9,10-dihydrophenanthrene

Cat. No.: B371593
M. Wt: 306.4g/mol
InChI Key: XZJGEQFYFHYWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-Naphthyl)-9,10-dihydrophenanthrene is a polycyclic aromatic hydrocarbon derivative featuring a partially hydrogenated phenanthrene core fused with a 2-naphthyl substituent. This structural motif confers unique electronic and steric properties, making it relevant in materials science, medicinal chemistry, and natural product research.

Properties

Molecular Formula

C24H18

Molecular Weight

306.4g/mol

IUPAC Name

9-naphthalen-2-yl-9,10-dihydrophenanthrene

InChI

InChI=1S/C24H18/c1-2-8-18-15-20(14-13-17(18)7-1)24-16-19-9-3-4-10-21(19)22-11-5-6-12-23(22)24/h1-15,24H,16H2

InChI Key

XZJGEQFYFHYWTH-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2C3=CC=CC=C31)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1C(C2=CC=CC=C2C3=CC=CC=C31)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Cytotoxicity of Selected 9,10-Dihydrophenanthrene Derivatives

Compound Source/Type IC₅₀ (µM) Key Substituents Reference
Compound 3 Cremastra appendiculata 10–15 1-1′ linkage, hydroxyl
Compound 8 Cremastra appendiculata >50 3-1′ linkage, hydroxyl
Orchinol Dendrobium officinale 5–10 Hydroxyl, methoxy
C1 (SARS-CoV-2 inhibitor) Synthetic 1.55 mM Acetyl, nitro groups

Table 2. Key Substituents and Their Effects

Substituent Effect on Bioactivity Example Compound
2-Naphthyl Enhanced hydrophobicity, π-π stacking Target compound
Prenyl Increased steric bulk, antifungal activity Macaranga javanica
Methoxy Electron donation, stability 9,10-Dimethoxyphenanthrene

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